molecular formula C18H12ClN5O2 B2657879 1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396864-95-1

1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B2657879
CAS RN: 1396864-95-1
M. Wt: 365.78
InChI Key: LEPYTONEXGOCMA-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) family enzymes. It was first synthesized by Pfizer in 2003 and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

Heterocyclic compounds, including those with pyrazine, oxadiazole, and pyridine rings, have been synthesized and characterized to explore their optical properties and potential applications. For example, the synthesis and X-ray crystal structure analysis of novel 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5-a]pyridine units revealed insights into their spatial structures and conjugation systems, highlighting their potential in material science for optical applications due to their absorption and fluorescence characteristics (Yang et al., 2011).

Optical Properties and Applications

The study of these compounds' optical properties, such as absorption and emission wavelengths, has implications for their use in dyes, pigments, and fluorescent materials. The compounds displayed blue fluorescence in dilute solutions, indicating their potential utility in developing new fluorescent materials with specific quantum yields of fluorescence (Yang et al., 2011).

Antimicrobial and Antioxidant Activity

Furthermore, certain pyridine and fused pyridine derivatives have demonstrated antimicrobial and antioxidant activities, suggesting their potential in pharmaceutical research. These activities were assessed through molecular docking screenings, showing moderate to good binding energies with target proteins (Flefel et al., 2018). This indicates a promising avenue for further research into their applications in developing new antimicrobial and antioxidant agents.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2/c19-14-6-2-1-4-12(14)11-24-9-3-5-13(18(24)25)17-22-16(23-26-17)15-10-20-7-8-21-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPYTONEXGOCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

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